Methyl 2-{2-[(2-furylcarbonylamino)ethyl]benzimidazolyl}acetate
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Overview
Description
Methyl 2-{2-[(2-furylcarbonylamino)ethyl]benzimidazolyl}acetate is a complex organic compound that features a benzimidazole core linked to a furan ring through an ethyl chain
Mechanism of Action
Target of Action
Methyl 2-{2-[(2-furylcarbonylamino)ethyl]benzimidazolyl}acetate is a complex organic compound that has potential applications in scientific research and medicinal chemistry
Mode of Action
. This suggests that the compound might interact with its targets to form a protective layer, thereby inhibiting corrosion.
Biochemical Pathways
This process involves the reaction of bio-based 2-methyl furoate (2-MF) and acetic acid (AA) over a ZrO2 catalyst .
Result of Action
. This suggests that the compound may have similar protective effects in its applications.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, benzimidazole derivatives are known to be effective corrosion inhibitors in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . Therefore, the compound’s action may be influenced by the pH and ionic strength of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{2-[(2-furylcarbonylamino)ethyl]benzimidazolyl}acetate typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Attachment of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with a furan-containing reagent.
Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{2-[(2-furylcarbonylamino)ethyl]benzimidazolyl}acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzimidazole core can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The ethyl chain can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-{2-[(2-furylcarbonylamino)ethyl]benzimidazolyl}acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as 2-phenylbenzimidazole and 2-methylbenzimidazole share a similar core structure but differ in their substituents.
Furan Derivatives: Compounds like furan-2-carboxylic acid and methyl furan-2-carboxylate have similar furan rings but different functional groups.
Uniqueness
Methyl 2-{2-[(2-furylcarbonylamino)ethyl]benzimidazolyl}acetate is unique due to the combination of the benzimidazole and furan moieties, which may confer distinct chemical and biological properties not observed in simpler derivatives.
Properties
IUPAC Name |
methyl 2-[2-[1-(furan-2-carbonylamino)ethyl]benzimidazol-1-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-11(18-17(22)14-8-5-9-24-14)16-19-12-6-3-4-7-13(12)20(16)10-15(21)23-2/h3-9,11H,10H2,1-2H3,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBUQTNZIXOHRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC(=O)OC)NC(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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